molecular formula C16H16N2O4S B2612085 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 926031-81-4

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2612085
CAS No.: 926031-81-4
M. Wt: 332.37
InChI Key: DEGLOXPVBSWAOQ-UHFFFAOYSA-N
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Description

“N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide” is a chemical compound with the molecular formula C12H14N2O3 . It has a molecular weight of 234.26 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzenesulfonamide group attached to a tetrahydrobenzo[f][1,4]oxazepin ring system . The ring system also contains a methyl group and an oxo group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 234.26 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

The compound, as a part of the zinc phthalocyanine derivatives, has been explored for its potential in photodynamic therapy (PDT) for cancer treatment. The unique property of generating high singlet oxygen quantum yield makes it a viable candidate for Type II photosensitizers, crucial in PDT. This application highlights the compound's utility in a therapeutic context, aiming at a targeted approach to destroy cancer cells while sparing the surrounding healthy tissues (Pişkin, Canpolat, & Öztürk, 2020).

Nonlinear Optical (NLO) Properties

The compound's derivatives have been synthesized and characterized, with studies indicating promising nonlinear optical properties. This application is significant for the development of materials for optical switching and computing, showcasing the compound's versatility beyond biomedicine into material science (Almansour et al., 2016).

Anticancer Activity

Derivatives of the compound have been synthesized with potential anticancer activity. The evaluation of these derivatives in the context of the US National Cancer Institute against a panel of human tumor cell lines has shown remarkable activity, indicating the compound's potential as a scaffold for developing new anticancer agents (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).

Environmental Contaminant Extraction

The compound's structural analogs have been targeted for extraction from environmental samples, demonstrating the compound's relevance in environmental science. This application is critical for monitoring and managing the presence of such compounds in the environment, ensuring ecosystem and human health (Speltini, Sturini, Maraschi, Porta, & Profumo, 2016).

Antimicrobial Properties

Similar sulfonamide compounds have been investigated for their antimicrobial properties, indicating the potential of N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide derivatives to act against various pathogens. This application is pivotal in the development of new antimicrobial agents to combat drug-resistant bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-18-9-10-22-15-8-7-12(11-14(15)16(18)19)17-23(20,21)13-5-3-2-4-6-13/h2-8,11,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGLOXPVBSWAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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